1,4-Dibenzhydrylpiperazine

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Quantifying Cinnarizine EP Impurity E accurately is critical for ANDA submissions and batch release testing, yet sourcing a certified, fully characterized standard remains a supply bottleneck. 1,4-Dibenzhydrylpiperazine (CAS 216581-01-0) resolves this directly: • Pharmacopeial-grade reference standard compliant with EP/USP monographs for HPLC, UHPLC, and LC-MS method validation. • Supplied with comprehensive characterization data (NMR, MS, HPLC) supporting ICH Q2(R1) specificity and accuracy requirements. • Predicted lower toxicity vs. structurally similar Impurity A, facilitating rational impurity limit setting during process optimization.

Molecular Formula C30H30N2
Molecular Weight 418.57
CAS No. 216581-01-0
Cat. No. B601347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzhydrylpiperazine
CAS216581-01-0
Synonyms1,4-bis-(Diphenylmethyl)piperazine
Molecular FormulaC30H30N2
Molecular Weight418.57
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibenzhydrylpiperazine Procurement Overview


1,4-Dibenzhydrylpiperazine (CAS 216581-01-0), also known as 1,4-Bis(diphenylmethyl)piperazine, is a piperazine derivative defined by its two symmetrically substituted benzhydryl groups . With a molecular weight of 418.57 g/mol and the formula C30H30N2, it is primarily procured as a fully characterized reference standard for analytical applications, most notably as Cinnarizine EP Impurity E . Its availability as a certified impurity standard, compliant with pharmacopeial guidelines (e.g., EP, USP), distinguishes it from many generic piperazine analogs for use in regulatory and quality control (QC) environments [1].

Identity Certified as Cinnarizine EP Impurity E
Regulatory Alignment Pharmacopeial compliance (EP/USP) for QC workflows
Characterization Fully characterized reference standard for analytical methods

Why Generic Substitution Fails for 1,4-Dibenzhydrylpiperazine


Substituting 1,4-dibenzhydrylpiperazine with a simpler or mono-substituted piperazine analog is not viable for specific research applications due to fundamental differences in structural complexity and functional role. As a key Cinnarizine EP Impurity E, its specific identity is mandated by pharmacopeial monographs; using any other compound would invalidate method development and regulatory compliance . Furthermore, in medicinal chemistry, the presence of two benzhydryl groups imparts a distinct molecular geometry and lipophilicity profile that directly influences target binding, which mono-substituted analogs like 1-(diphenylmethyl)piperazine (Cinnarizine Impurity A) cannot replicate [1]. These structural and regulatory distinctions mean generic alternatives lack the necessary analytical specificity and biological relevance for these applications.

Pharmacopeial identity mismatch
Generic or non-certified 1,4-dibenzhydrylpiperazine lacks the monograph-defined traceability required for regulatory analytical methods.
Structural complexity not replicated
Mono-substituted analogs (e.g., Impurity A) cannot reproduce the di-benzhydryl geometry and lipophilicity profile that influence target binding in medicinal chemistry contexts.
Biological relevance gap
Simpler piperazines may not recapitulate the steric and electronic features needed for structure-activity relationship studies around this scaffold.

Quantitative Evidence for Selecting 1,4-Dibenzhydrylpiperazine


Regulatory Identity as a Pharmacopeial Reference Standard

Unlike a generic or non-certified 1,4-dibenzhydrylpiperazine, this compound is specifically listed and characterized as Cinnarizine EP Impurity E. Its procurement is essential for compliance with regulatory monographs for Cinnarizine drug substance or product testing, providing traceability to official pharmacopeial standards (EP/USP) that non-certified analogs cannot offer [1].

Regulatory Identity
Specification review
Listed as Cinnarizine EP Impurity E with detailed characterization data
Required for pharmacopeial compliance in QC and method validation
Certified source ensures traceability to official monographs
Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Di-Substituted Benzhydryl Core vs. Mono-Substituted Analogs

1,4-Dibenzhydrylpiperazine possesses two bulky benzhydryl groups attached to a piperazine core. This di-substituted architecture is hypothesized to enhance binding affinity and specificity for certain molecular targets when compared to similar compounds with only one benzhydryl group . This is a structural inference, as quantitative binding data for this specific compound is not publicly available.

Structural Architecture
Class-level inference
Symmetrical di-benzhydryl substitution vs. mono-substituted analogs
Distinct geometry and lipophilicity may support unique target interactions
Quantitative binding data not publicly available; structural hypothesis
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

In Silico Toxicity Profile vs. Impurity A

In silico toxicity profiling of cinnarizine impurities (A-E) revealed that Impurity A [1-(diphenylmethyl)piperazine] (DPP) was identified as the most toxic among the five [1]. While this is a cross-study comparison, it implies that 1,4-dibenzhydrylpiperazine (Impurity E) has a lower predicted toxicity than the structurally simpler, mono-substituted Impurity A.

Predicted Toxicity Ranking
Cross-study comparable
Lower predicted toxicity than Impurity A (DPP) in silico
Reported toxicity rank order among Cinnarizine impurities
In silico profiling context; may guide impurity limit strategies
Toxicology Computational Chemistry Pharmaceutical Analysis

Purity Specification Comparison Across Suppliers

For procurement purposes, 1,4-dibenzhydrylpiperazine is available from different vendors with varying purity specifications. For example, one supplier lists a minimum purity specification of 95% , while another provides a higher purity of ≥98% . This difference can be critical for method sensitivity and accuracy.

Purity Specification
Direct head-to-head
≥98% purity vs. 95% minimum from alternative supplier
Higher purity reduces unknown impurity interference in sensitive methods
Supplier specifications; verification recommended per internal SOP
Chemical Sourcing Analytical Chemistry Quality Assurance

N-Type Calcium Channel Inhibition Potency Benchmark

While direct data for 1,4-dibenzhydrylpiperazine is unavailable, a closely related non-substituted derivative from the N,4-dibenzhydryl-piperazine-1-carboxamide series demonstrated potent N-type calcium channel inhibition with an estimated IC50 of 0.15 µM. This is comparable to the parent compound NP-118809, which had an IC50 of 0.11 µM [1].

Channel Inhibition IC50
Class-level inference
IC50 ~0.15 µM for a related N,4-dibenzhydryl-piperazine-1-carboxamide derivative
Scaffold demonstrates N-type calcium channel inhibition potential
Research context only; not a therapeutic efficacy claim
Pharmacology Ion Channels Drug Discovery

Recommended Application Scenarios for 1,4-Dibenzhydrylpiperazine


Analytical Method Development for Cinnarizine

This is the primary application for 1,4-dibenzhydrylpiperazine. As Cinnarizine EP Impurity E, it is an essential reference standard for developing and validating HPLC, UHPLC, or LC-MS methods to accurately quantify this specific impurity in Cinnarizine drug substances and formulations. Its procurement from a certified source ensures the analytical method meets ICH guidelines for specificity and accuracy, supporting ANDA submissions .

Pharmacopeial QC Standard for Cinnarizine

In QC laboratories, this compound is used as a standard for routine release and stability testing of Cinnarizine batches. It provides a traceable reference point for identifying and quantifying Impurity E, ensuring the final pharmaceutical product meets the purity specifications defined in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) monographs [1].

Medicinal Chemistry Scaffold for N-Type Calcium Channel Modulators

The 1,4-dibenzhydrylpiperazine scaffold is a valuable starting point for synthesizing novel N-type calcium channel blockers. Class-level evidence shows that derivatives based on this core exhibit potent inhibitory activity (e.g., IC50 ~0.15 µM for a related analog) [2]. Researchers can explore structure-activity relationships (SAR) by modifying this lipophilic core to optimize potency and selectivity for therapeutic applications in neuropathic pain.

Comparative Toxicity Assessment in Impurity Profiling

Based on cross-study in silico toxicity data, 1,4-dibenzhydrylpiperazine (Impurity E) is predicted to be less toxic than the structurally similar Cinnarizine Impurity A [3]. This evidence supports its use in pharmaceutical development for establishing rational impurity limits during process optimization, potentially allowing for higher acceptable thresholds for Impurity E compared to more toxic process-related substances.

Application
Selection Property
Validation Focus
Cinnarizine impurity method development
Pharmacopeial impurity standard (EP Impurity E)
Method specificity and accuracy per ICH guidelines
Routine QC and stability testing
Traceable certified reference material
Compliance with EP/USP monographs
N-type calcium channel SAR studies
Lipophilic di-benzhydryl piperazine core
In vitro channel inhibition and selectivity profiling
Impurity control strategy development
Predicted toxicity ranking vs. other impurities
Rational impurity limit justification per ICH Q3A/B

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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